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Compound of Interest

Compound Name: Anticancer agent 222

Cat. No.: B15554136

This technical support guide provides researchers, scientists, and drug development
professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in
clinical studies of BLU-222, an investigational, potent, and highly selective CDK2 inhibitor.

Frequently Asked Questions (FAQS)

Q1: What are the reported dose-limiting toxicities (DLTs) of BLU-222 in monotherapy clinical
trials?

Al: In the Phase 1 VELA (NCT05252416) clinical trial, two DLTs were reported in patients
receiving BLU-222 as a monotherapy. These were Grade 3 nausea and Grade 3 blurred
vision/photophobia.[1][2][3][4]

Q2: At what dose levels were these dose-limiting toxicities observed?

A2: The Grade 3 nausea occurred in one patient at the 800 mg twice-daily (BID) dose level.[1]
[3][4] The Grade 3 blurred vision and photophobia was reported in one patient at the 600 mg
BID dose level.[1][3][4][5]

Q3: How were the observed dose-limiting toxicities managed?

A3: Both reported DLTs were reversible. The events improved after patients underwent a dose
reduction or interruption of BLU-222.[1][3][4][5]
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Q4: Aside from the DLTs, what are the other common treatment-emergent adverse events
(TEAES) associated with BLU-222 monotherapy?

A4: The most frequently reported TEAES (occurring in >215% of patients) include
gastrointestinal events such as nausea, diarrhea, and vomiting, as well as fatigue, anemia,
photophobia, and hypokalemia.[1] Transient visual adverse events, mostly mild, were seen in
about 19% of patients.[2][6]

Q5: Was a maximum tolerated dose (MTD) established in the monotherapy trial?

A5: As of the data cutoff dates in the provided reports (January 22, 2024, and January 29,
2023), the maximum tolerated dose for BLU-222 monotherapy had not been reached, and
dose escalation was ongoing.[1][2][6]

Q6: What were the key aspects of the clinical trial protocol for assessing these toxicities?

A6: The toxicities were assessed in the VELA (NCT05252416) trial, an international, open-
label, Phase 1/2 study. The trial employed a Bayesian Optimal Interval (BOIN) design for dose
escalation.[1][2][4] Patients were administered BLU-222 twice daily (BID) in continuous 28-day
cycles, with the DLT evaluation period occurring within the first cycle.[1][4]

Q7: Were any DLTs observed in the BLU-222 combination therapy arms?

A7: In the cohort evaluating BLU-222 in combination with ribociclib and fulvestrant, no dose-
limiting toxicities were reported as of the May 23, 2024 data cutoff. The combination was
reported to be well-tolerated at the dose levels tested (100 mg to 400 mg BID of BLU-222).[7]

Quantitative Summary of Dose-Limiting Toxicities

The following table summarizes the quantitative data on DLTs reported for BLU-222
monotherapy in the VELA clinical trial.
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Experimental Protocols & Visualizations
Cyclin E-CDK2 Signaling Pathway

BLU-222 is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 forms a complex
with Cyclin E, which plays a critical role in cell cycle progression, specifically the transition from
the G1 to the S phase.[2][8] In certain cancers, such as those with CCNE1 gene amplification,
this pathway is hyperactivated, leading to uncontrolled cell proliferation.[2][8] BLU-222 is
designed to block this activity.
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Simplified diagram of the Cyclin E/CDK2 signaling pathway targeted by BLU-222.

VELA Trial: DLT Assessment Workflow

The VELA trial utilizes a structured workflow to determine the safety, tolerability, and DLTs of
BLU-222. The process involves careful patient selection, dose administration according to a
specific escalation design, and intensive monitoring during the initial treatment cycle.
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Workflow for DLT assessment in the BLU-222 VELA Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [BLU-222 Technical Support Center: Dose-Limiting
Toxicities]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554136#blu-222-dose-limiting-toxicities-in-clinical-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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